
1-(5-bromo-1H-indazol-3-yl)ethanone
Overview
Description
1-(5-Bromo-1H-indazol-3-yl)ethanone (CAS No. 886363-74-2) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol. It features an indazole core substituted with a bromine atom at the 5-position and an acetyl group (ethanone) at the 3-position (Figure 1). The indazole scaffold is notable for its dual nitrogen atoms at positions 1 and 2, which confer unique electronic properties and reactivity compared to structurally similar aromatic systems like indole or benzimidazole .
This compound is typically stored under inert conditions (2–8°C, dark) due to its sensitivity to light and moisture. Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions such as P261 (avoid breathing dust) and P305+P351+P338 (eye exposure protocols) . It is primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting heterocyclic-driven pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to 1-(5-bromo-1H-indazol-3-yl)ethanone involves two major stages:
Bromination of 1H-Indazole
- The bromine atom is introduced selectively at the 5-position of the indazole ring.
- Brominating agents commonly employed include bromine (Br2) or N-bromosuccinimide (NBS) .
- The reaction is typically carried out under controlled temperature to avoid polybromination or side reactions.
- Solvents such as dichloromethane or acetic acid are used to facilitate the bromination.
Acetylation of 5-Bromo-1H-indazole
- The acetyl group is introduced at the 3-position via electrophilic substitution.
- Typical acetylating agents include acetic anhydride or acetyl chloride .
- Lewis acid catalysts like aluminum chloride (AlCl3) are used to activate the acetylating agent.
- The reaction is performed under anhydrous conditions, often at low temperatures (0–5°C) to minimize side reactions.
Typical Reaction Conditions
Step | Reagents & Catalysts | Solvent | Temperature | Notes |
---|---|---|---|---|
Bromination | Br2 or NBS | DCM or Acetic Acid | 0–25°C | Controlled addition to avoid overbromination |
Acetylation | Acetyl chloride + AlCl3 | DCM or THF | 0–5°C | Anhydrous conditions critical |
Purification | Silica gel chromatography | Hexane/Ethyl acetate gradient | Room temperature | Separates unreacted and side products |
Yields reported for this two-step process typically range from 60% to 75% , depending on stoichiometric control and purification efficiency.
Alternative Synthetic Approaches
While the direct bromination-acetylation route is most common, alternative methods include:
- Starting from 5-bromo-1H-indazol-3-amine , which can be synthesized by hydrazine hydrate treatment of brominated benzonitriles, followed by acetylation of the amine group to form the ethanone derivative.
- One-pot synthesis strategies using microwave-assisted reactions or catalytic systems to streamline bromination and acetylation steps, though these are less documented in literature.
Industrial Production Considerations
- Industrial synthesis emphasizes large-scale bromination and acetylation under inert atmospheres (argon or nitrogen) to prevent oxidation or unwanted side reactions.
- Process parameters such as temperature control, reagent purity, and solvent choice are optimized to maximize yield and minimize impurities.
- Continuous flow reactors may be employed for better heat and mass transfer during bromination.
Reaction Mechanism Insights
- The bromination proceeds via electrophilic aromatic substitution, where the electron-rich indazole ring directs bromine to the 5-position due to electronic and steric factors.
- The acetylation involves formation of an acylium ion intermediate catalyzed by AlCl3, which then electrophilically attacks the 3-position of the indazole ring.
- The presence of the bromine substituent enhances the electrophilic substitution selectivity by withdrawing electron density, stabilizing intermediates.
Analytical Characterization of the Product
- ¹H NMR spectroscopy confirms the regioselectivity of bromination and acetylation, with characteristic singlets for the acetyl methyl group (~2.6–2.8 ppm) and aromatic protons (7.2–8.5 ppm).
- Mass spectrometry (EI-MS) shows molecular ion peaks at m/z 239.07, consistent with the molecular formula C9H7BrN2O, with isotopic patterns confirming bromine presence.
- Infrared spectroscopy (IR) exhibits strong absorption bands near 1680 cm⁻¹ (ketone C=O stretch) and 750 cm⁻¹ (C–Br stretch).
- Purity is typically assessed by chromatographic methods such as HPLC or TLC.
Summary Table of Key Preparation Parameters
Parameter | Details |
---|---|
Starting Material | 1H-indazole or 5-bromo-1H-indazole |
Brominating Agent | Bromine (Br2), N-bromosuccinimide (NBS) |
Acetylating Agent | Acetyl chloride, Acetic anhydride |
Catalyst | Aluminum chloride (AlCl3) |
Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
Temperature | Bromination: 0–25°C; Acetylation: 0–5°C |
Reaction Atmosphere | Inert (argon or nitrogen) |
Purification Method | Silica gel chromatography |
Typical Yield | 60–75% |
Molecular Weight (Product) | 239.07 g/mol |
CAS Number | 886363-74-2 |
Research Findings and Notes
- The bromination step is highly selective for the 5-position due to the electronic nature of the indazole ring.
- Maintaining low temperature during acetylation is critical to prevent polyacetylation or decomposition.
- The bromine substituent at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable synthetic intermediate.
- Storage under inert atmosphere and low temperature preserves compound stability by preventing photodegradation and hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted indazole derivatives.
- Oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Bromo-1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
The structural and functional attributes of 1-(5-bromo-1H-indazol-3-yl)ethanone are best contextualized through comparison with analogous compounds. Below is a detailed analysis of key derivatives and structural analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Halogenation Effects: Bromine at the 5-position (as in the target compound) enhances electron-withdrawing properties, stabilizing the indazole ring for electrophilic substitution. In contrast, 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone (CAS 1312008-66-4) introduces steric and electronic effects via dual halogenation (Br and Cl), increasing molecular weight (273.51 g/mol) and reactivity in cross-coupling reactions . Substituting bromine with fluorine (e.g., in fluoro-indole derivatives) reduces steric bulk but increases metabolic stability, as seen in compounds like 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one .
Core Heterocycle Variations: Indole vs. Benzofuran Derivatives: Compounds like 1-(3-methyl-benzofuran-2-yl)-ethanone (CAS 23911-56-0) lack nitrogen atoms, resulting in lower polarity and applications in fragrance chemistry rather than pharmaceuticals .
Functional Group Modifications: The acetyl group at the 3-position in the target compound is critical for forming Schiff bases or hydrazones. Analog 1-(2-naphthyl)-2-bromoethanone replaces the indazole core with a naphthyl group, enhancing hydrophobicity and steric bulk for metal-catalyzed reactions .
Biological and Synthetic Relevance: The target compound’s indazole core is favored in kinase inhibitor design due to its ability to mimic purine bases. In contrast, 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one incorporates an imidazolone ring, broadening its utility in anticancer drug discovery . Dual Halogenated Derivatives: Compounds like 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone are pivotal in Suzuki-Miyaura couplings, leveraging both halogens for sequential functionalization .
Biological Activity
1-(5-bromo-1H-indazol-3-yl)ethanone is a compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom at the 5-position of the indazole ring and an ethanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications.
- Molecular Formula : C9H7BrN2O
- Molecular Weight : 239.07 g/mol
- CAS Number : 886363-74-2
- Appearance : White solid
The presence of the indazole ring and the ketone group suggests various potential applications, particularly in drug development and synthetic chemistry. The compound's structure allows it to interact with biological macromolecules, influencing various cellular pathways.
Research indicates that this compound may act as an inhibitor of specific enzymes, potentially binding to their active sites. This interaction can alter enzyme activity, thereby affecting downstream signaling pathways related to cell proliferation and survival. Preliminary studies suggest its derivatives may interact with cellular targets involved in cell cycle regulation and DNA damage response, indicating a promising role in cancer therapy.
Biological Activities
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(5-Nitro-1H-indazol-3-yl)ethanone | Indazole ring with a nitro substituent | Nitro group enhances electron-withdrawing properties |
1-(5-Methyl-1H-indazol-3-yl)ethanone | Indazole ring with a methyl substituent | Methyl group influences reactivity and biological activity |
1-(6-Bromo-1H-indazol-3-yl)ethanone | Indazole ring with a bromo substituent at 6-position | Different position of bromine affects reactivity |
1-(1H-Indazol-3-yl)ethanone | Indazole without additional substituents | Lacks halogen or methyl groups, potentially less reactive |
The unique presence of bromine at the 5-position allows for specific substitution reactions not possible with other analogs, making it a valuable intermediate for synthesizing various bioactive indazole derivatives.
Case Studies and Research Findings
Preliminary studies have focused on understanding the interactions of this compound with biological macromolecules. These investigations are crucial for elucidating its mechanism of action and therapeutic potential:
- Binding Affinity Studies : Initial assessments suggest that this compound may exhibit significant binding affinity towards kinases associated with cancer progression, which could be further explored through molecular docking studies .
- In Silico Studies : Computational modeling approaches have been employed to predict the pharmacophoric features necessary for biological activity. These models can guide the design of more potent derivatives by identifying critical structural elements that enhance interaction with target proteins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-bromo-1H-indazol-3-yl)ethanone, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically begins with bromination of an indazole precursor, followed by acetylation. A reported route involves reacting 5-bromo-1H-indazole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:
- Temperature control : Maintaining 0–5°C during acetylation minimizes side reactions.
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting material and acetylated byproducts. Yields range from 60–75% depending on stoichiometric precision .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to its H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to avoid brominated byproducts .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of bromine and acetyl groups. The indazole C3 proton typically appears as a singlet at δ 8.2–8.5 ppm, while the acetyl methyl resonates at δ 2.6–2.8 ppm .
- Mass Spectrometry (EI-MS) : Look for [M+H]⁺ at m/z 239.07 (C₉H₇BrN₂O) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How can SHELX software be applied in determining the crystal structure of this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT automates space-group determination via intensity statistics (e.g., E-values) .
- Refinement with SHELXL :
- Visualization : Mercury (CCDC) renders intermolecular interactions (e.g., C-H···O hydrogen bonds) critical for packing analysis .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-validation : Compare NMR coupling constants with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) to confirm dihedral angles and substituent orientation .
- X-ray vs. MS discrepancies : If MS suggests impurities (e.g., dehalogenation), repeat crystallization in EtOAc/hexane to isolate pure phase. SC-XRD definitively assigns bromine position .
- Dynamic effects in NMR : Variable-temperature (VT-NMR) experiments distinguish tautomeric forms (e.g., 1H vs. 2H-indazole) causing peak splitting .
Q. How does the bromo substituent affect reactivity in cross-coupling reactions?
Methodological Answer: The C5-bromo group enables Suzuki-Miyaura couplings. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >80% conversion.
- Competing reactions : Acetyl group stability—avoid strong bases (e.g., NaOH) to prevent hydrolysis. Use milder conditions (Cs₂CO₃, DMF, 60°C) .
- Monitoring : TLC (hexane/EtOAc 7:3) tracks aryl boronic acid coupling. LC-MS identifies intermediates (e.g., debrominated byproducts) .
Properties
IUPAC Name |
1-(5-bromo-1H-indazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPFEUJFXKXWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292672 | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-74-2 | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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